Cismadinone
Description
Cismadinone (chemical name: 6α-chloro-17α-hydroxypregna-1,4-diene-3,20-dione acetate) is a synthetic progestogen belonging to the 17α-hydroxyprogesterone derivatives. It is classified under hormonal agents and is structurally characterized by a 6α-chloro substitution, a 17α-acetoxy group, and a Δ1,4-diene configuration in the steroid nucleus . Key physicochemical properties include:
- Molecular formula: C23H29ClO4
- Molecular weight: 404.927 g/mol
- Density: 1.22 g/cm³
- Boiling point: 525.1°C at 760 mmHg .
This compound exhibits progestogenic activity by binding to progesterone receptors, making it relevant in hormonal therapies, though specific clinical applications (e.g., contraception, endometriosis) are less documented compared to newer progestins. Its structural features influence metabolic stability and receptor interaction .
Properties
CAS No. |
54063-31-9 |
|---|---|
Molecular Formula |
C21H27ClO3 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,25H,5-6,8-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1 |
InChI Key |
RNSISAJHBSCDGC-SCUQKFFVSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)Cl)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)Cl)C)O |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for cismadinone involve the chlorination and hydroxylation of pregna-1,4-diene-3,20-dione. The reaction conditions typically include the use of chlorinating agents and specific catalysts to achieve the desired chlorination at the 6α position and hydroxylation at the 17α position
Chemical Reactions Analysis
Cismadinone undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, converting it into a ketone.
Reduction: The double bonds in the structure can be reduced to single bonds.
Substitution: The chlorine atom at the 6α position can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a synthetic steroidal progestin, it serves as a model compound for studying steroid chemistry and synthesis.
Biology: Its interactions with progesterone receptors make it a subject of interest in reproductive biology research.
Medicine: Although never marketed, its structure and activity provide insights into the development of progestin-based therapies.
Mechanism of Action
Cismadinone exerts its effects by binding to progesterone receptors, mimicking the action of natural progesterone. This binding leads to the activation of specific gene transcription pathways involved in reproductive processes. The molecular targets include the progesterone receptor, and the pathways involved are those regulating reproductive tissue development and function .
Comparison with Similar Compounds
Key Observations :
- Chlormadinone acetate shares the 6α-chloro substitution but differs in the Δ6,7-diene structure, enhancing anti-androgenic activity for acne and hirsutism .
- Delmadinone acetate includes an additional methyl group, increasing glucocorticoid receptor affinity, which is leveraged in veterinary medicine for anti-inflammatory effects .
Pharmacological and Clinical Differences
Receptor Binding Profiles
- This compound: Primarily targets progesterone receptors with minimal cross-reactivity to androgen or glucocorticoid receptors, reducing side effects like weight gain or hypertension .
- Chlormadinone acetate: Exhibits anti-androgenic activity (IC50 = 12 nM for androgen receptors), making it suitable for conditions like polycystic ovary syndrome .
- Delmadinone acetate: Binds glucocorticoid receptors (Kd = 5.8 nM), contributing to its use in managing inflammatory conditions in animals .
Half-Life and Metabolism
- This compound’s plasma half-life is ~24 hours, shorter than chlormadinone acetate (~48 hours) due to differences in esterase-mediated hydrolysis of the 17α-acetate group .
- Delmadinone acetate’s extended half-life (>72 hours) in dogs supports its monthly dosing regimen in veterinary practice .
Therapeutic Indications
- This compound: Historically investigated for menstrual disorders but largely superseded by newer agents .
- Chlormadinone acetate: Approved for contraception and androgen-dependent dermatological conditions in Europe .
- Delmadinone acetate: Marketed for estrus suppression in female dogs and benign prostatic hyperplasia in males .
Research and Development Trends
- This compound: Limited recent studies; older research highlights its role in progesterone receptor binding assays as a reference compound .
- Chlormadinone acetate: Active in clinical trials for combination therapies with estrogens to minimize thromboembolic risks .
- Delmadinone acetate: Veterinary research focuses on sustained-release formulations to improve compliance .
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